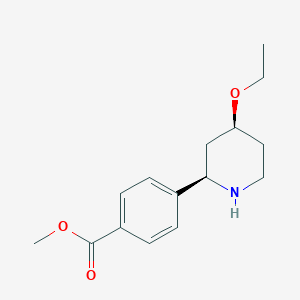![molecular formula C9H11N5 B13329394 1-[2-(Pyridin-4-YL)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13329394.png)
1-[2-(Pyridin-4-YL)ethyl]-1H-1,2,4-triazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(Pyridin-4-YL)ethyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that combines a pyridine ring with a triazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Pyridin-4-YL)ethyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 4-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as sodium acetate, to form the triazole ring. The final step involves the alkylation of the triazole with an appropriate alkylating agent to introduce the ethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions: 1-[2-(Pyridin-4-YL)ethyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, aryl halides, base catalysts like potassium carbonate.
Major Products Formed:
Oxidation: N-oxides of the triazole or pyridine ring.
Reduction: Reduced derivatives with hydrogenated triazole or pyridine rings.
Substitution: Functionalized derivatives with various substituents on the triazole or pyridine rings.
科学研究应用
1-[2-(Pyridin-4-YL)ethyl]-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
作用机制
The mechanism of action of 1-[2-(Pyridin-4-YL)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. Additionally, the triazole and pyridine rings can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
- 1-(Pyridin-2-yl)ethan-1-one
- 1-(Pyridin-3-yl)ethan-1-one
- 1-(Pyridin-4-yl)ethan-1-one
Comparison: 1-[2-(Pyridin-4-YL)ethyl]-1H-1,2,4-triazol-3-amine is unique due to the presence of both the triazole and pyridine rings, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced binding affinity and specificity towards biological targets, making it a valuable candidate for drug development and other applications.
属性
分子式 |
C9H11N5 |
|---|---|
分子量 |
189.22 g/mol |
IUPAC 名称 |
1-(2-pyridin-4-ylethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H11N5/c10-9-12-7-14(13-9)6-3-8-1-4-11-5-2-8/h1-2,4-5,7H,3,6H2,(H2,10,13) |
InChI 键 |
GRYGBEIQBSXJDZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1CCN2C=NC(=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-methyl-N-[(2-methylphenyl)methyl]carbamoyl chloride](/img/structure/B13329316.png)
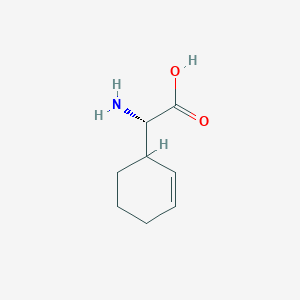

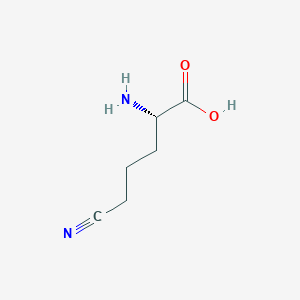
![4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13329335.png)
![6-Chloro-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13329339.png)
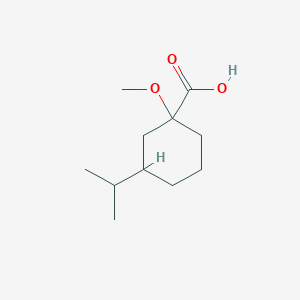
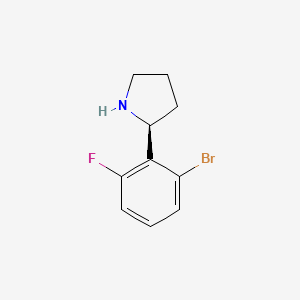
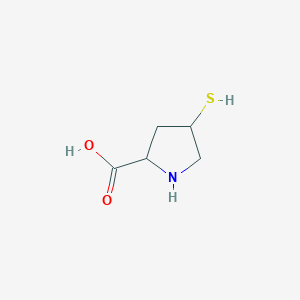
![Rel-(1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B13329371.png)

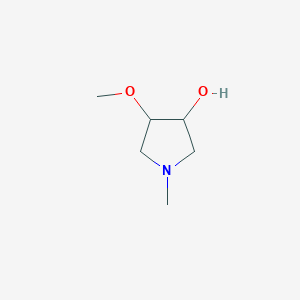
![1-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-ol](/img/structure/B13329382.png)
